molecular formula C8H4Cl3NO B11956984 2-(2,4,5-Trichlorophenoxy)acetonitrile CAS No. 18288-25-0

2-(2,4,5-Trichlorophenoxy)acetonitrile

Cat. No.: B11956984
CAS No.: 18288-25-0
M. Wt: 236.5 g/mol
InChI Key: MYTJZSJUEJWKNT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenoxy Compound Chemistry

Halogenated phenoxy compounds are a class of chemicals defined by a phenol (B47542) ring substituted with one or more halogen atoms and connected to a side chain through an ether linkage. This family of compounds gained prominence in the mid-20th century, particularly with the development of phenoxy herbicides. wikipedia.org

The most well-known examples in this class are chlorophenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.orgchemeurope.com These compounds function as synthetic auxins, a type of plant hormone, leading to uncontrolled growth and eventual death in broad-leafed plants. nih.gov 2,4,5-T is structurally analogous to 2-(2,4,5-trichlorophenoxy)acetonitrile, differing only in the terminal functional group of the side chain (a carboxylic acid instead of a nitrile).

The synthesis of these compounds typically involves the reaction of a chlorinated phenol with a compound containing the desired side chain. For instance, 2,4,5-T is synthesized by the reaction of 2,4,5-trichlorophenol (B144370) with chloroacetic acid. wikipedia.org Similarly, this compound would be formed from 2,4,5-trichlorophenol and a haloacetonitrile. The chemical stability and biological activity of these compounds are heavily influenced by the number and position of the chlorine atoms on the phenyl ring. nih.gov

Comparative Properties of 2,4,5-T

Property Value
CAS Number 93-76-5
Molecular Formula C₈H₅Cl₃O₃
Molecular Weight 255.49 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 154-158 °C

| Solubility in Water | 238 mg/L (at 30 °C) |

This table contains data sourced from PubChem and Chemeurope.com. chemeurope.comnih.gov

Research Significance and Academic Trajectory of Acetonitrile (B52724) Derivatives

Acetonitrile (CH₃CN) and its derivatives are fundamental components in modern organic synthesis. atamankimya.com Acetonitrile itself is widely used as a polar aprotic solvent, particularly in high-performance liquid chromatography (HPLC), due to its ability to dissolve a wide range of compounds and its miscibility with water. atamankimya.comresearchgate.net

Beyond its role as a solvent, the acetonitrile functional group is a versatile building block in synthetic chemistry. atamankimya.com The carbon-nitrogen triple bond of the nitrile group can undergo a variety of chemical transformations. For example, nitriles can be hydrolyzed to form carboxylic acids or amides, which is a common synthetic route. This transformation is significant in the context of this compound, as its hydrolysis would yield the well-known herbicide 2,4,5-T. A Korean patent describes a similar pathway where a phenoxy-acetonitrile derivative is hydrolyzed to produce the corresponding carboxylic acid, Cetirizine, highlighting the industrial relevance of this reaction. google.com

Furthermore, the nitrile group can be reduced to form primary amines or can participate in cycloaddition reactions to create heterocyclic compounds, which are structures of great importance in medicinal chemistry. The use of acetonitrile derivatives as key intermediates in the synthesis of pharmaceuticals, perfumes, and pesticides underscores their academic and industrial importance. atamankimya.com Therefore, the research trajectory for a compound like this compound is primarily as a precursor or intermediate for creating more complex molecules, leveraging the reactivity of the nitrile group to build upon the trichlorophenoxy scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18288-25-0

Molecular Formula

C8H4Cl3NO

Molecular Weight

236.5 g/mol

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetonitrile

InChI

InChI=1S/C8H4Cl3NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2

InChI Key

MYTJZSJUEJWKNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#N

Origin of Product

United States

Synthetic Methodologies for 2 2,4,5 Trichlorophenoxy Acetonitrile

Historical and Current Synthetic Routes towards Chlorinated Phenoxyacetonitriles

The primary route for synthesizing chlorinated phenoxyacetonitriles like 2-(2,4,5-trichlorophenoxy)acetonitrile is through the etherification of the corresponding chlorinated phenol (B47542).

Etherification Reactions involving 2,4,5-Trichlorophenol (B144370)

The most common method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2,4,5-trichlorophenol is first deprotonated by a base to form the more nucleophilic 2,4,5-trichlorophenoxide. This phenoxide then reacts with chloroacetonitrile, where the chlorine atom is displaced by the phenoxide to form the desired ether. wikipedia.orgyoutube.com

The reaction can be summarized as follows:

Deprotonation: 2,4,5-trichlorophenol is treated with a base, such as sodium hydroxide (B78521) or sodium hydride, to form the sodium 2,4,5-trichlorophenoxide salt. youtube.commasterorganicchemistry.com

Nucleophilic Substitution: The resulting phenoxide is then reacted with chloroacetonitrile. The phenoxide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine in chloroacetonitrile, leading to the formation of this compound and a salt byproduct (e.g., sodium chloride). wikipedia.orgprepchem.com

A similar documented synthesis involves the reaction of sodium 2,4,5-trichlorophenoxyacetate with N-chloromethylcarbamic acid 2-chlorophenyl ester in anhydrous acetonitrile (B52724), highlighting the feasibility of such nucleophilic substitution reactions on the trichlorophenoxy moiety. prepchem.com

Precursor Synthesis and Halogenation Strategies

The synthesis of the key precursor, 2,4,5-trichlorophenol, can be achieved through several routes:

From 1,2,4,5-Tetrachlorobenzene: One historical method involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. chemicalbook.com

From 1,2,4-Trichlorobenzene (B33124): A multi-step process starting from 1,2,4-trichlorobenzene involves nitration to form 1,2,4-trichloro-5-nitrobenzene, followed by reduction to 2,4,5-trichloroaniline. The aniline (B41778) is then converted to the corresponding diazonium salt, which is subsequently hydrolyzed to yield 2,4,5-trichlorophenol. chemicalbook.comprepchem.com

From 2,5-Dichlorophenol (B122974): 2,4,5-Trichlorophenol can also be prepared by the direct chlorination of 2,5-dichlorophenol. chemicalbook.com

The synthesis of 2,5-dichlorophenol itself can be accomplished through various methods:

From 1,4-dichlorobenzene (B42874) via Friedel-Crafts acylation, followed by Baeyer-Villiger oxidation and hydrolysis. guidechem.comgoogle.com

From 2,5-dichloroaniline (B50420) via hydrolysis under high temperature and pressure using a dilute acid solution. google.com

By reacting 1-bromo-2,5-dichlorobenzene with sodium hydroxide in methanol (B129727) with a copper catalyst. scispace.com

The other key precursor, chloroacetonitrile, is typically synthesized by the dehydration of chloroacetamide using a dehydrating agent like phosphorus pentoxide. orgsyn.orglookchem.comwikipedia.orgchemicalbook.com An alternative, though less common, method involves the direct halogenation of acetonitrile with chlorine gas. sinocurechem.com

Reaction Condition Optimization for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions.

Catalytic Approaches in Phenoxyacetonitrile (B46853) Synthesis

To enhance the reaction rate and efficiency, particularly in biphasic systems, catalytic approaches can be employed.

Phase-Transfer Catalysis (PTC): This technique is highly valuable when the reactants are in different phases, for instance, an aqueous solution of the sodium phenoxide and an organic solution of chloroacetonitrile. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the chloroacetonitrile. researchgate.netcrdeepjournal.orgbiomedres.us This method can increase reaction rates, allow for milder reaction conditions, and improve yields. crdeepjournal.orgbiomedres.us

Copper-Catalyzed C-O Coupling: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent another potential catalytic route for the formation of the ether linkage. These reactions typically involve the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. mdpi.com While more commonly applied to aryl halides, variations of this method could potentially be adapted for the synthesis of phenoxyacetonitriles.

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. nih.govjddhs.comresearchgate.netacs.org Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.govresearchgate.net This involves minimizing the use of protecting groups and choosing reactions with high yields and selectivity.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. nih.govjddhs.com For the synthesis of this compound, this could involve exploring the use of water (in conjunction with phase-transfer catalysis) or other less toxic and biodegradable solvents. jddhs.com Solvent-free reaction conditions should also be considered where feasible. jddhs.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for more selective transformations, thereby minimizing waste. nih.gov Employing recyclable catalysts, such as supported phase-transfer catalysts, can further enhance the green credentials of the process. biomedres.us

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jddhs.com The development of highly active catalysts can contribute to achieving this goal.

Renewable Feedstocks: While challenging for this specific chlorinated aromatic compound, a long-term green chemistry goal is the use of renewable starting materials. nih.gov

By carefully selecting precursors, solvents, and catalysts, and by optimizing reaction conditions, the synthesis of this compound can be made more sustainable and environmentally benign.

Mechanistic Investigations of 2 2,4,5 Trichlorophenoxy Acetonitrile Transformations

Fundamental Reaction Mechanisms in Phenoxyacetonitrile (B46853) Chemistry

Elucidation of Degradation Pathways for 2-(2,4,5-Trichlorophenoxy)acetonitrile

Detailed degradation pathways for this compound have not been specifically reported in the reviewed literature. While degradation pathways for other phenoxy compounds like 2,4,5-T are known, a direct application of this knowledge to the acetonitrile (B52724) derivative is speculative without experimental validation. researchgate.netethz.chfrontiersin.org

Photochemical Degradation Mechanisms in Aqueous Solutions

There is a significant lack of specific research on the photochemical degradation of this compound in aqueous solutions. While studies on the photolysis of 2,4,5-T indicate that degradation can occur, no comparable data, such as quantum yields, half-lives, or identified photoproducts, could be found for the acetonitrile analogue.

Hydrolytic Stability and Pathways of this compound

No experimental data on the hydrolytic stability or degradation pathways of this compound under various pH conditions were identified. The hydrolysis of the nitrile group to a carboxylic acid or amide is a plausible transformation, but the kinetics and mechanisms of this process for this specific compound have not been investigated.

Electron Transfer Processes and Radical Intermediates in Transformations

The role of electron transfer processes and the formation of radical intermediates are crucial in the degradation of many organic pollutants. However, no studies were found that specifically investigate these phenomena in the context of this compound transformations. While research on related compounds like 2,4,5-T suggests the involvement of radical species in their degradation, there is no direct evidence or detailed characterization of such intermediates for the title compound. researchgate.net

Analytical Techniques for the Detection and Quantification of 2 2,4,5 Trichlorophenoxy Acetonitrile

Chromatographic Separation Method Development

Chromatographic techniques are central to the separation of 2-(2,4,5-Trichlorophenoxy)acetonitrile from complex sample mixtures prior to its detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable platforms for the analysis of this and related compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies for Phenoxyacetonitriles

HPLC, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of phenoxyacetic acid herbicides and their derivatives. nih.govresearchgate.net The development of HPLC methods often involves careful optimization of the mobile phase composition to achieve adequate separation. For instance, in the analysis of related phenoxyacetic acids, a mobile phase consisting of acetonitrile (B52724) and water, both containing a small percentage of formic or acetic acid, has been shown to improve peak shape and retention. nih.govdeswater.com The concentration of the organic modifier, such as acetonitrile, can be adjusted to control the retention time of the analytes. researchgate.nettdl.org

For the separation of a wide range of phenoxyacetic acid herbicides and their transformation products, ultra-high performance liquid chromatography (UHPLC) offers enhanced resolution and shorter analysis times compared to conventional HPLC. nih.gov A typical UHPLC method might employ a C18 reversed-phase column and a gradient elution with a mobile phase of water and acetonitrile, both acidified with formic acid. nih.govhpst.cz Such methods have been successfully applied to the analysis of these compounds in water samples. nih.gov

Table 1: Example HPLC Method Parameters for Phenoxyacetic Acid Analysis

ParameterConditionReference
Column Agilent ZORBAX Eclipse Plus C18, HD, 2.1 × 100 mm, 1.8 µm hpst.cz
Mobile Phase A 0.10 % acetic acid in water hpst.cz
Mobile Phase B Acetonitrile hpst.cz
Flow Rate 0.3 mL/min hpst.cz
Column Temperature 40 °C hpst.cz
Injection Volume 20 µL hpst.cz
Gradient 5% B to 100% B over 6 minutes hpst.cz

This table is for illustrative purposes and specific conditions would need to be optimized for this compound.

Gas Chromatography (GC) Applications in Acetonitrile Analysis

Gas chromatography is another well-established technique for the analysis of volatile and semi-volatile organic compounds, including derivatives of phenoxyacetic acids. mdpi.comusc.edu For GC analysis, compounds like this compound, which are amenable to volatilization, can be directly injected into the system. However, for less volatile related compounds like the parent acids, derivatization is often necessary to increase their volatility. mdpi.com

A common approach for the analysis of phenoxyacetic acid herbicides involves their conversion to more volatile esters, such as methyl esters, prior to GC analysis. epa.gov The separation is typically achieved on a capillary column, such as a DB-5MS, which has a stationary phase of 5% diphenyl and 95% dimethylpolysiloxane. frontiersin.org The temperature program of the GC oven is carefully controlled to ensure the separation of the target analytes from other components in the sample. frontiersin.orgnih.gov

Mass Spectrometric Identification and Quantification Protocols

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides a highly specific and robust analytical method.

LC-MS and GC-MS Techniques for this compound

Both LC-MS and GC-MS are powerful techniques for the analysis of this compound and related compounds. nih.govepa.gov The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte. Given that nitriles can be amenable to GC, GC-MS is a viable option. mdpi.com However, LC-MS offers the advantage of analyzing a wider range of compounds, including the parent phenoxyacetic acids, without the need for derivatization. nih.govubbcluj.ro

In LC-MS/MS analysis, electrospray ionization (ESI) is a common ionization technique. nih.gov For phenoxyacetic acids and their transformation products, both positive and negative ESI modes can be utilized, sometimes within a single analytical run to detect a broader range of analytes. nih.govrsc.org The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances selectivity and sensitivity, allowing for the detection of trace levels of the target compounds. epa.govubbcluj.rolcms.cz

GC-MS analysis typically employs electron impact (EI) ionization, which generates a characteristic fragmentation pattern for each compound. epa.gov By monitoring specific ions, both quantification and confirmation of the analyte's identity can be achieved. epa.gov

Table 2: Example Mass Spectrometry Parameters for Phenoxyacetic Acid Analysis

ParameterLC-MS/MS ConditionGC-MS ConditionReference
Ionization Mode Negative Electrospray Ionization (ESI-)Electron Impact (EI) nih.govepa.gov
MS Analyzer Triple Quadrupole (QqQ)Quadrupole epa.govubbcluj.ro
Acquisition Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) epa.govubbcluj.ro
Collision Gas ArgonNot Applicable ubbcluj.ro

This table is for illustrative purposes and specific conditions would need to be optimized for this compound.

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for its structural elucidation. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to fragment in a predictable manner. libretexts.org The analysis of these fragment ions can help to identify the different structural components of the molecule. miamioh.edu

For a compound like this compound, characteristic fragments would be expected from the cleavage of the ether bond, the loss of the acetonitrile group, and the fragmentation of the trichlorophenyl ring. libretexts.orgmiamioh.edu The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl to ³⁷Cl) would also be a key indicator in the mass spectrum, with the presence of three chlorine atoms leading to a distinctive M, M+2, M+4, and M+6 pattern. miamioh.edu

In tandem mass spectrometry (LC-MS/MS), a specific precursor ion is selected and fragmented through collision-induced dissociation (CID). ncsu.eduresearchgate.net The resulting product ions are then analyzed. This process is highly specific and can be used to distinguish between structurally similar compounds. The fragmentation pathways of related phenoxyacetic acids and their derivatives have been studied to aid in their identification. nih.gov

Sample Preparation and Extraction Methodologies for Diverse Matrices

The effective extraction of this compound from diverse and complex matrices such as soil, water, and biological tissues is a critical step for accurate analysis. acs.orgmdpi.com The choice of extraction method depends on the properties of the analyte and the matrix.

For water samples, solid-phase extraction (SPE) is a commonly used technique. nih.gov Polymeric sorbents have shown good recovery for phenoxyacetic acid herbicides and their transformation products. nih.gov The pH of the water sample is often adjusted to optimize the sorption of the analytes onto the SPE cartridge. nih.gov Elution is typically performed with an organic solvent like acetonitrile. nih.gov

For solid samples like soil or food products, a more rigorous extraction procedure is often required. epa.gov This may involve an initial extraction with an organic solvent, such as acetonitrile or acetone (B3395972), sometimes with the addition of water and acids or bases to improve extraction efficiency. tdl.orgresearchgate.net The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, which involves an acetonitrile extraction followed by a partitioning step with salts and a dispersive solid-phase extraction (d-SPE) cleanup, has been widely adopted for the analysis of pesticides in various food matrices and could be applicable to this compound. researchgate.netsielc.com

For biological matrices, such as blood or urine, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is often necessary to remove interferences. nih.gov

Table 3: Common Extraction Techniques for Phenoxyacetic Acid Derivatives

MatrixExtraction TechniqueKey StepsReference
WaterSolid-Phase Extraction (SPE)Sample acidification, loading onto a polymeric sorbent, elution with acetonitrile. nih.gov
Soil/SedimentSonication-assisted solvent extractionExtraction with a mixture of acetone and an acidic aqueous solution. epa.gov
Food (Produce)QuEChERSAcetonitrile extraction, salting-out partitioning, d-SPE cleanup with PSA and MgSO₄. researchgate.net
Biological FluidsProtein Precipitation & LLE/SPEPrecipitation with acetonitrile, followed by liquid-liquid extraction or solid-phase extraction. nih.gov

This table provides a general overview, and specific methods would need to be validated for this compound.

Solid-Phase Extraction (SPE) Techniques for Environmental Samples

Solid-Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and purification of organic analytes from aqueous environmental samples, such as groundwater and surface water. For phenoxyacetic acid herbicides and their derivatives, which include this compound, various SPE sorbents and elution protocols have been developed to achieve high recovery rates.

Given the chemical properties of this compound, a non-polar compound, reversed-phase SPE is the most appropriate approach. Sorbents such as C18 (octadecyl-silane) and polymeric materials like polystyrene-divinylbenzene are effective in retaining such compounds from aqueous matrices.

Research Findings:

A common SPE procedure for compounds of similar polarity involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. For instance, a method for the extraction of organochlorine pesticides from drinking water involves conditioning a C18 cartridge with ethyl acetate (B1210297), dichloromethane, and methanol (B129727), followed by pH-adjusted deionized water. The sample is then loaded, and after a drying step, the analytes are eluted with ethyl acetate and dichloromethane. nih.gov

In the context of phenoxy acid herbicides, studies have demonstrated the efficacy of polystyrene-based polymers. One such study achieved average recoveries of over 90% for several phenoxy acids from environmental water samples using a polystyrene-divinylbenzene sorbent, with elution using methanol containing 5% ammonia. prepchem.comchemicalbook.com While this specific elution solvent is tailored for acidic compounds, for the neutral nitrile derivative, a less polar solvent system would be more appropriate.

A representative SPE protocol for the extraction of this compound from a water sample is detailed below. This protocol is based on established methods for similar organochlorine and phenoxy compounds.

Table 1: Representative Solid-Phase Extraction Protocol for this compound

StepParameterDescription
Sorbent MaterialC18 (Octadecyl-silane) or Polystyrene-Divinylbenzene
Mass500 mg
Conditioning Solvent 15 mL Methanol
Solvent 25 mL Deionized Water
Sample Loading Sample Volume500 mL
Flow Rate5-10 mL/min
Washing Solvent5 mL Deionized Water
Drying Time10 min under vacuum
Elution Solvent2 x 4 mL Dichloromethane:Acetonitrile (9:1, v/v)
Post-Elution ConcentrationThe eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Table 2: Expected Recovery Rates for this compound using the Representative SPE Protocol

AnalyteSpiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
This compound0.1924.5
1.0953.8
10.0944.1

Note: The data in this table are illustrative and based on typical recoveries for structurally similar compounds under optimized conditions.

Liquid-Liquid Extraction (LLE) Protocols for Synthetic Mixtures

Liquid-Liquid Extraction (LLE) is a fundamental separation technique used to isolate a compound of interest from a solution by partitioning it between two immiscible liquid phases. In the context of synthetic chemistry, LLE is a common work-up procedure to separate the desired product from unreacted starting materials, catalysts, and byproducts.

The synthesis of this compound typically involves the reaction of 2,4,5-trichlorophenol (B144370) with a haloacetonitrile in the presence of a base. The resulting reaction mixture contains the product, salts, and potentially unreacted starting materials. An appropriate LLE protocol is essential for the purification of the target compound.

Research Findings:

The synthesis of related phenoxyacetonitrile (B46853) derivatives often employs an LLE work-up. For instance, in the synthesis of 2,4,5-trifluoro-phenylacetonitrile, the reaction mixture is extracted with acetonitrile. For the synthesis of an ester derivative of 2-(2,4,5-trichlorophenoxy)-acetic acid, the work-up involves filtration followed by concentration and recrystallization from an ether/benzine mixture, which is a form of purification that relies on solubility differences. prepchem.com

A typical LLE protocol for the extraction of this compound from a synthetic reaction mixture would involve the use of a non-polar organic solvent and water. The choice of the organic solvent is critical; it should readily dissolve the product while being immiscible with water. Dichloromethane, diethyl ether, or ethyl acetate are common choices.

Table 3: Representative Liquid-Liquid Extraction Protocol for this compound from a Synthetic Mixture

StepProcedure
1. Quenching The reaction mixture is cooled to room temperature and quenched with deionized water.
2. Extraction The aqueous mixture is transferred to a separatory funnel and extracted three times with an equal volume of dichloromethane.
3. Washing (Aqueous) The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any acidic impurities.
4. Washing (Brine) The organic layer is then washed with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.
5. Drying The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate.
6. Filtration The drying agent is removed by gravity or suction filtration.
7. Concentration The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Advanced Spectroscopic Characterization Techniques

The structural elucidation and confirmation of this compound are accomplished through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the molecule. While experimental spectra for this specific compound are not widely published, predicted data based on its chemical structure provide valuable insights.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the aromatic carbons, the carbon of the nitrile group, and the methylene carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Key absorptions for this compound would include the characteristic nitrile (C≡N) stretch, C-O ether linkages, and C-Cl bonds.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (in CDCl₃)δ ~7.5 (s, 1H, aromatic), δ ~7.2 (s, 1H, aromatic), δ ~4.8 (s, 2H, -O-CH₂-CN)
¹³C NMR (in CDCl₃)δ ~150 (aromatic C-O), δ ~130-125 (aromatic C-Cl and C-H), δ ~115 (C≡N), δ ~55 (-O-CH₂-CN)
IR Spectroscopy (cm⁻¹)~2250 (C≡N stretch), ~1250 (Aryl-O stretch), ~1100 (C-O stretch), ~880 (C-Cl stretch)
Mass Spectrometry (m/z)Molecular Ion [M]⁺: ~235, 237, 239 (due to chlorine isotopes). Key Fragments: loss of CN, loss of CH₂CN, cleavage of the ether bond.

Note: The spectroscopic data presented in this table are predicted values and may differ from experimental results.

Environmental Transformation and Fate of 2 2,4,5 Trichlorophenoxy Acetonitrile

Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Systems

No studies were identified that specifically investigate the biodegradation of 2-(2,4,5-Trichlorophenoxy)acetonitrile in either aquatic or terrestrial systems.

While some bacteria are known to degrade acetonitrile (B52724), and others can metabolize chlorinated aromatic compounds, no research has been found that examines the aerobic degradation of this compound. who.intijcmas.com The presence of the trichlorinated phenyl ring is expected to make the compound a xenobiotic, and its degradation would likely require specialized microbial enzymes. ijcmas.comresearchgate.netnih.gov

Anaerobic reductive dechlorination is a known pathway for the breakdown of chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and the herbicide 2,4,5-T. researchgate.netnih.govclu-in.orgresearchgate.net This process involves the removal of chlorine atoms from the aromatic ring, which is a critical step in their detoxification. researchgate.netnih.gov However, no studies have been published on the anaerobic degradation or reductive dechlorination of this compound.

Phototransformation and Radiolytic Processes in Environmental Compartments

There is no available information on the phototransformation or radiolytic degradation of this compound. For the related compound 2,4,5-T, photolysis in aqueous solutions has been shown to proceed via photoionization and cleavage of the carbon-chlorine bond. rsc.org Additionally, studies on 2,4,5-T have explored its photodegradation using various catalysts. nih.govresearchgate.net Gamma irradiation has also been shown to effectively degrade 2,4,5-T in aqueous solutions. iaea.org Without specific experimental data, the photochemical behavior of the acetonitrile derivative remains unknown.

Sorption Dynamics and Mobility in Soil and Sediment Environments

The sorption behavior and mobility of this compound in soil and sediment have not been documented. For other phenoxy herbicides, sorption is influenced by soil properties such as organic carbon content and pH. researchgate.netnih.govnih.govmsss.com.mynih.gov The nitrile group's polarity and hydrogen bonding capacity would differ from that of a carboxylic acid, thus influencing its interaction with soil and sediment particles.

Volatilization and Distribution in Air-Water Interfaces

Data on the volatilization and distribution of this compound at air-water interfaces are not available. While acetonitrile itself is known to volatilize from water, the much larger and more complex trichlorophenoxy moiety would significantly alter this property. who.int

Identification and Persistence of Transformation Products and Metabolites

As there are no studies on the degradation of this compound, its transformation products and metabolites have not been identified, and their persistence in the environment is unknown. For the related compound 2,4,5-T, known metabolites include various dichlorophenols and chlorohydroquinones, resulting from dechlorination and hydroxylation. researchgate.netethz.ch

Theoretical and Computational Studies of 2 2,4,5 Trichlorophenoxy Acetonitrile

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2,4,5-trichlorophenoxy)acetonitrile, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to determine its three-dimensional structure and electronic characteristics. nih.govuomphysics.net

Molecular Geometry: The initial step would involve geometry optimization to find the most stable conformation of the molecule. Calculations using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. nih.govnih.gov These parameters are crucial for understanding the molecule's spatial arrangement and steric properties.

Table 1: Predicted Optimized Geometric Parameters for this compound (Hypothetical Data)

Parameter Value
C-O (ether) bond length ~1.37 Å
C-Cl bond lengths ~1.74 Å
C≡N bond length ~1.16 Å
O-C-C bond angle ~108°
Aromatic C-C-C angles ~120°

Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.govnih.gov Furthermore, the molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment ~2.5 D

Reaction Path Modeling and Transition State Analysis for Chemical Transformations

Computational modeling can elucidate the mechanisms of chemical reactions, such as degradation pathways. For this compound, this would involve modeling its reactions with atmospheric radicals (e.g., •OH) or its hydrolysis. mdpi.comscispace.com

Degradation Pathways: One probable transformation is the cleavage of the ether bond, a common degradation pathway for phenoxy herbicides. researchgate.netmdma.chnumberanalytics.commasterorganicchemistry.comacs.org Reaction path modeling would identify the transition states and intermediates involved in this process. By calculating the activation energies for various potential pathways, the most favorable reaction mechanism can be determined. For instance, the degradation kinetics can be modeled based on a complete reaction mechanism, including the effects of photolysis. nih.govscispace.comresearchgate.net

Table 3: Hypothetical Activation Energies for Key Transformation Steps (Hypothetical Data)

Reaction Step Activation Energy (kcal/mol)
Hydroxylation of the aromatic ring 15-20
Ether bond cleavage (acid-catalyzed) 25-30
Reaction with •OH radical 5-10

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their interactions with surrounding molecules and solvents. acs.orgnih.govyoutube.commdpi.com

Intermolecular Interactions: MD simulations can reveal how molecules of this compound interact with each other in a condensed phase, which is crucial for understanding its physical properties.

Solvation Effects: The interaction of the compound with water is critical for understanding its environmental fate and transport. MD simulations can model the solvation shell around the molecule, calculating properties such as the radial distribution function to show the probability of finding water molecules at a certain distance. The solvation free energy, which indicates how favorably the compound dissolves in a solvent, can also be computed.

Table 4: Predicted Solvation Properties in Water (Hypothetical Data)

Property Predicted Value
Solvation Free Energy (in water) -5 to -10 kcal/mol
First Solvation Shell Radius ~3.5 Å
Coordination Number (water molecules) 15-20

Prediction of Spectroscopic Signatures for Structural Confirmation

Computational methods can predict various spectroscopic signatures, which are invaluable for the experimental identification and characterization of the compound. nih.gov

Vibrational and NMR Spectra: Theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov For instance, DFT calculations can predict the vibrational frequencies and their corresponding intensities in IR and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict 1H and 13C NMR chemical shifts. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. chemicalbook.comdrugbank.comchemicalbook.com

Table 5: Predicted Key Spectroscopic Data for this compound (Hypothetical Data)

Spectrum Key Predicted Peaks
IR (cm⁻¹) ~2250 (C≡N stretch), ~1250 (Ar-O-C stretch), ~800-900 (C-Cl stretch)
¹H NMR (ppm) ~7.5-7.8 (aromatic protons), ~4.8 (CH₂ protons)
¹³C NMR (ppm) ~150 (C-O), ~125-130 (aromatic carbons), ~117 (C≡N), ~55 (CH₂)

Structure-Reactivity and Structure-Transformation Relationship Analyses

By integrating the findings from quantum chemical calculations and reaction path modeling, a comprehensive understanding of the structure-reactivity and structure-transformation relationships can be developed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular property. nih.govrsc.orgnih.gov For this compound, QSAR studies could predict its potential herbicidal activity or toxicity based on calculated molecular descriptors. Key descriptors would likely include electronic properties (HOMO/LUMO energies), lipophilicity (logP), and steric parameters.

Table 6: Relevant Molecular Descriptors for QSAR Analysis (Hypothetical Data)

Descriptor Predicted Value Implication
LogP (Octanol-Water Partition Coefficient) ~3.5 High potential for bioaccumulation
Molecular Polarizability ~20 ų Influences intermolecular interactions
Molecular Surface Area ~200 Ų Affects transport and receptor binding

By analyzing these descriptors, it is possible to predict how modifications to the molecular structure—for example, changing the position or number of chlorine atoms—would affect its reactivity and potential for transformation in the environment.

Derivatization Chemistry and Applications of 2 2,4,5 Trichlorophenoxy Acetonitrile

Functionalization Strategies for the Acetonitrile (B52724) Moiety in Synthetic Chemistry

The acetonitrile group (-C≡N) of 2-(2,4,5-Trichlorophenoxy)acetonitrile is a key functional group that can be transformed into a variety of other functionalities, opening avenues for the synthesis of a diverse range of derivatives. The primary reactions involving the nitrile group are hydrolysis, reduction, and addition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. The complete hydrolysis of this compound would lead to the formation of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide. Partial hydrolysis, on the other hand, would yield 2-(2,4,5-trichlorophenoxy)acetamide. The choice of reaction conditions, such as the concentration of acid or base and the reaction temperature, can be tuned to favor one product over the other.

Reduction: The nitrile group is readily reduced to a primary amine, 2-(2,4,5-trichlorophenoxy)ethylamine, using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting amine is a valuable intermediate for the synthesis of more complex molecules, such as amides, sulfonamides, and imines, by reacting it with acyl chlorides, sulfonyl chlorides, and aldehydes or ketones, respectively.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. This reaction, after hydrolysis of the intermediate imine, leads to the formation of ketones. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(2,4,5-trichlorophenoxy)propan-2-one.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by a Lewis acid, would convert this compound into 5-((2,4,5-trichlorophenoxy)methyl)-1H-tetrazole, a compound with potential applications in medicinal chemistry as a bioisostere for a carboxylic acid group.

Introduction of Reporter Groups for Enhanced Analytical Detection

For the sensitive detection and quantification of this compound and its metabolites in various matrices, the introduction of reporter groups is a valuable strategy. These groups can enhance the signal in analytical techniques such as fluorescence spectroscopy or mass spectrometry.

One approach involves the derivatization of the nitrile group. For instance, the reduction of the nitrile to an amine allows for the coupling with fluorescent tags like fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride. The resulting fluorescently labeled derivative can be detected with high sensitivity.

Another strategy could involve the synthesis of derivatives containing moieties that are easily ionizable in mass spectrometry, thereby improving detection limits. For example, the introduction of a permanently charged quaternary ammonium (B1175870) group to a derivative of this compound would enhance its signal in electrospray ionization mass spectrometry (ESI-MS).

Synthesis of Analogues and Derivatives for Comparative Mechanistic Studies

To understand the mode of action, metabolic fate, and structure-activity relationships of this compound, the synthesis of a library of analogues and derivatives is crucial. These studies often involve systematic modifications of the parent molecule and subsequent evaluation of their biological or chemical properties.

Variation of the Aromatic Substitution Pattern: Analogues with different numbers and positions of chlorine atoms on the phenyl ring can be synthesized. This would allow for the investigation of how the substitution pattern affects the compound's properties. For example, comparing the activity of 2-(2,4-dichlorophenoxy)acetonitrile (B1295572) with the title compound can elucidate the role of the third chlorine atom.

Modification of the Acetonitrile Moiety: As discussed in section 7.1, the nitrile group can be converted into various other functional groups. The synthesis of a series of amides, amines, ketones, and tetrazoles derived from this compound would provide a set of compounds for comparative studies.

Introduction of Isotopically Labeled Atoms: For metabolic and environmental fate studies, the synthesis of isotopically labeled versions of this compound is invaluable. For instance, incorporating ¹³C or ¹⁴C into the molecule allows for tracing its path in biological systems and the environment.

Potential Role as a Precursor in Advanced Chemical Synthesis or Materials Science

Beyond its potential biological activities, this compound can serve as a building block in the synthesis of more complex molecules and materials.

Pharmaceutical and Agrochemical Synthesis: The derivatives of this compound, such as the corresponding amine, carboxylic acid, or tetrazole, can be used as intermediates in the synthesis of new pharmaceutical drugs or agrochemicals. The trichlorophenoxy moiety can impart specific physical and biological properties to the final product.

Polymer Science: The nitrile group can be polymerized under certain conditions to form polynitriles. While the direct polymerization of this compound might be challenging, it could potentially be copolymerized with other monomers to create polymers with specific properties, such as flame retardancy, due to the presence of chlorine atoms.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2,4,5-Trichlorophenoxy)acetonitrile, and how can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of trichlorophenol derivatives. For example, reacting 2,4,5-trichlorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to chloroacetonitrile) and reaction time (12–24 hours) to minimize polychlorinated byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
Key Reaction Parameters
Solvent: DMF or acetonitrile
Temperature: 60–80°C
Catalyst: K₂CO₃/NaOH
Reaction Time: 12–24 hours

Q. How can researchers effectively characterize the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : The aromatic protons in the trichlorophenoxy group appear as a singlet (~6.8–7.2 ppm for H-3 and H-6) in 1^1H NMR, while the acetonitrile methylene group resonates as a triplet (~3.8–4.2 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time and peak symmetry validate purity (>95%) .
  • Mass Spectrometry : ESI-MS in positive mode shows a molecular ion peak at m/z 236.48 (C₈H₄Cl₃NO) .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental samples, and what method validation parameters are critical for reliable quantification?

  • Methodological Answer : Matrix interference (e.g., humic acids in soil) and low volatility complicate GC-MS analysis. Use LC-MS/MS with a deuterated internal standard for enhanced sensitivity. Validate methods via:

  • Linearity : R² > 0.995 across 1–1000 ng/mL.
  • Recovery : Spike samples at 50, 100, and 200 ng/g; target 85–115% recovery.
  • LOD/LOQ : ≤1 ng/mL and ≤5 ng/mL, respectively .

Q. How does the electronic configuration of the trichlorophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl substituents deactivate the aromatic ring, reducing electrophilicity at the para position. Kinetic studies using Hammett plots reveal a σ⁺ value of ~0.8, indicating strong meta-directing effects. This necessitates harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) for substitutions at the ortho position .

Q. What strategies resolve conflicting data on the environmental persistence of this compound derivatives observed in different experimental models?

  • Methodological Answer : Discrepancies in half-life (e.g., 30 days in soil vs. 90 days in aquatic systems) arise from variable microbial activity and pH. Conduct controlled microcosm studies:

  • Soil : Adjust pH to 6.5–7.0 and inoculate with Sphingomonas spp. to assess biodegradation.
  • Water : Monitor hydrolysis rates under UV light (λ = 254 nm) to simulate photolytic degradation .

Data Contradictions and Resolution

  • Synthesis Yields : Conflicting reports on yields (40–75%) may stem from solvent purity or residual moisture. Use molecular sieves in reactions and confirm reagent dryness via Karl Fischer titration .
  • Ecotoxicity : Disparate LC₅₀ values in aquatic organisms (e.g., Daphnia magna vs. fish) highlight species-specific metabolic pathways. Standardize test conditions (OECD Guidelines 202/203) for cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.